molecular formula C22H18N2O9 B5128260 dimethyl 5-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}isophthalate

dimethyl 5-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}isophthalate

Cat. No. B5128260
M. Wt: 454.4 g/mol
InChI Key: PJOBUEFTSIENFG-UHFFFAOYSA-N
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Description

Dimethyl 5-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}isophthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMFIA and is a derivative of isophthalic acid. DMFIA has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

DMFIA has been used in various scientific research applications, including as a fluorescent probe for the detection of environmental pollutants and as a sensing material for the detection of metal ions. DMFIA has also been used as a precursor for the synthesis of other compounds, such as polymeric materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of DMFIA is not well understood, but it is believed to interact with cellular membranes and disrupt their function. DMFIA has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
DMFIA has been reported to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial properties. DMFIA has also been reported to induce oxidative stress and DNA damage in cells.

Advantages and Limitations for Lab Experiments

DMFIA has several advantages for lab experiments, including its high purity and yield, easy synthesis method, and fluorescent properties. However, DMFIA has some limitations, including its potential toxicity and the need for further studies to understand its mechanism of action fully.

Future Directions

There are several future directions related to DMFIA, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, such as medicine and environmental science. Additionally, further studies are needed to understand the toxicity and safety of DMFIA and its potential side effects.
Conclusion:
DMFIA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. DMFIA has shown promising results in various scientific research applications, and further studies are needed to explore its full potential.

Synthesis Methods

DMFIA can be synthesized through several methods, including the reaction of isophthalic acid with 5-(2-methoxy-4-nitrophenyl)furan-2-carboxylic acid, which is then treated with dimethyl sulfate. Another method involves the reaction of 5-(2-methoxy-4-nitrophenyl)furan-2-carboxylic acid with isophthalic anhydride, followed by treatment with methanol and sulfuric acid. Both methods have been reported to yield DMFIA with high purity and yield.

properties

IUPAC Name

dimethyl 5-[[5-(2-methoxy-4-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O9/c1-30-19-11-15(24(28)29)4-5-16(19)17-6-7-18(33-17)20(25)23-14-9-12(21(26)31-2)8-13(10-14)22(27)32-3/h4-11H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOBUEFTSIENFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-[[5-(2-methoxy-4-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate

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